Cas no 799814-30-5 (2-(difluoromethyl)benzonitrile)

2-(difluoromethyl)benzonitrile structure
799814-30-5 structure
Product Name:2-(difluoromethyl)benzonitrile
N.o CAS:799814-30-5
MF:C8H5F2N
MW:153.128808736801
MDL:MFCD21606585
CID:822281
PubChem ID:57421356
Update Time:2025-09-18

2-(difluoromethyl)benzonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • 2-difluoromethylbenzonitrile
    • 2-(Difluoromethyl)benzonitrile
    • 2-(Difluoromethyl)benzonitrile (ACI)
    • CL8163
    • SY031215
    • MFCD21606585
    • AKOS024262535
    • A864772
    • Benzonitrile, 2-(difluoromethyl)-
    • EN300-736104
    • TQU0193
    • 799814-30-5
    • VZLPLYDPKXQAIA-UHFFFAOYSA-N
    • SCHEMBL3974692
    • DTXSID50726304
    • CS-0037738
    • AS-45994
    • DB-346961
    • 2-(difluoromethyl)benzonitrile
    • MDL: MFCD21606585
    • Inchi: 1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
    • Chave InChI: VZLPLYDPKXQAIA-UHFFFAOYSA-N
    • SMILES: N#CC1C(C(F)F)=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 153.03900
  • Massa monoisotópica: 153.03900549g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 170
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.5
  • Superfície polar topológica: 23.8Ų

Propriedades Experimentais

  • PSA: 23.79000
  • LogP: 2.49588

2-(difluoromethyl)benzonitrile Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H227-H315-H412
  • Declaração de Advertência: P210-P273-P280
  • Condição de armazenamento:Sealed in dry,2-8°C

2-(difluoromethyl)benzonitrile Dados aduaneiros

  • CÓDIGO SH:2926909090
  • Dados aduaneiros:

    中国海关编码:

    2926909090

    概述:

    2926909090 其他腈基化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(difluoromethyl)benzonitrile Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019098737-5g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
5g
$438.18 2023-09-01
Alichem
A019098737-10g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
10g
$703.50 2023-09-01
Alichem
A019098737-25g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
25g
$1242.18 2023-09-01
Chemenu
CM161987-10g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
10g
$439 2021-06-16
Chemenu
CM161987-25g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
25g
$795 2021-06-16
TRC
D445218-50mg
2-(Difluoromethyl)benzonitrile
799814-30-5
50mg
$ 50.00 2022-06-05
TRC
D445218-100mg
2-(Difluoromethyl)benzonitrile
799814-30-5
100mg
$ 65.00 2022-06-05
TRC
D445218-500mg
2-(Difluoromethyl)benzonitrile
799814-30-5
500mg
$ 95.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D858703-1g
2-Difluoromethylbenzonitrile
799814-30-5 ≥97%
1g
¥316.00 2022-01-10
Apollo Scientific
PC48525-1g
2-(Difluoromethyl)benzonitrile
799814-30-5
1g
£38.00 2025-02-21

2-(difluoromethyl)benzonitrile Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 2,6-Lutidine ,  Tris(trimethylsilyl)silane Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… ,  Nickel, [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]dibromo-, (T-4)- Solvents: 1,2-Dimethoxyethane ;  18 h, rt
Referência
Metallaphotoredox Difluoromethylation of Aryl Bromides
Bacauanu, Vlad ; et al, Angewandte Chemie, 2018, 57(38), 12543-12548

Método de produção 2

Condições de reacção
1.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 - 120 °C
Referência
Tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1,

Método de produção 3

Condições de reacção
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane
Motohashi, Hirotaka; et al, Organic Letters, 2018, 20(17), 5340-5343

Método de produção 4

Condições de reacção
1.1 Reagents: Dimethylformamide ,  Diethylzinc Solvents: Hexane ;  -40 °C; -40 °C; 1 h, 0 °C
1.2 0 °C; 30 min, 0 °C
2.1 Catalysts: Cuprous iodide Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  rt; 24 h, 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent
Serizawa, Hiroki; et al, Organic Letters, 2016, 18(15), 3686-3689

Método de produção 5

Condições de reacção
1.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  rt; 15 h, 60 °C
1.2 Reagents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  1 - 2 h, 25 °C
2.2 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  2 h, 200 °C
Referência
A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides
Fujikawa, Kenichi; et al, Organic Letters, 2011, 13(20), 5560-5563

Método de produção 6

Condições de reacção
1.1 Catalysts: Calcium iodide Solvents: N-Methyl-2-pyrrolidone ;  45 °C; 1 h, 45 °C; 45 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  45 min, rt
2.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 °C
Referência
Copper-mediated difluoromethylation of (hetero)aryl iodides and β-styryl Halides with tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, Angewandte Chemie, 2012, 51(48), 12090-12094

Método de produção 7

Condições de reacção
1.1 Reagents: 1,2,2,6,6-Pentamethylpiperidine ,  4-Mercaptophenol ,  2,2,6,6-Tetramethylpiperidine Catalysts: 2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: 1,2-Dichloroethane ;  12 h, rt
Referência
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery
Sap, Jeroen B. I.; et al, Journal of the American Chemical Society, 2020, 142(20), 9181-9187

Método de produção 8

Condições de reacção
1.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 °C
Referência
Copper-mediated difluoromethylation of (hetero)aryl iodides and β-styryl Halides with tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, Angewandte Chemie, 2012, 51(48), 12090-12094

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  1 - 2 h, 25 °C
1.2 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  2 h, 200 °C
Referência
A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides
Fujikawa, Kenichi; et al, Organic Letters, 2011, 13(20), 5560-5563

Método de produção 10

Condições de reacção
1.1 Catalysts: Cuprous iodide Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  rt; 24 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent
Serizawa, Hiroki; et al, Organic Letters, 2016, 18(15), 3686-3689

Método de produção 11

Condições de reacção
1.1 Solvents: Toluene ;  20 h, 90 °C
Referência
Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF2) Complexes
Bour, James R.; et al, Organometallics, 2017, 36(7), 1220-1223

Método de produção 12

Condições de reacção
1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran
2.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
Referência
Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane
Motohashi, Hirotaka; et al, Organic Letters, 2018, 20(17), 5340-5343

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  10 s, rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Solvents: Toluene ;  20 h, 90 °C
Referência
Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF2) Complexes
Bour, James R.; et al, Organometallics, 2017, 36(7), 1220-1223

Método de produção 14

Condições de reacção
1.1 Reagents: Calcium iodide Solvents: N-Methyl-2-pyrrolidone ;  45 °C
2.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 - 120 °C
Referência
Tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1,

Método de produção 15

Condições de reacção
1.1 Reagents: Potassium iodide ,  Cuprous iodide Solvents: Dimethylformamide ,  Water ;  0.5 h, 90 °C; 90 °C → 150 °C
2.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
Referência
Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane
Motohashi, Hirotaka; et al, Organic Letters, 2018, 20(17), 5340-5343

Método de produção 16

Condições de reacção
1.1 Reagents: Magnesium Solvents: Dimethylformamide ;  0 °C; 90 min, rt
1.2 Reagents: Water
2.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  rt; 15 h, 60 °C
2.2 Reagents: Water
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  1 - 2 h, 25 °C
3.2 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  2 h, 200 °C
Referência
A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides
Fujikawa, Kenichi; et al, Organic Letters, 2011, 13(20), 5560-5563

2-(difluoromethyl)benzonitrile Raw materials

2-(difluoromethyl)benzonitrile Preparation Products

Fornecedores recomendados
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd